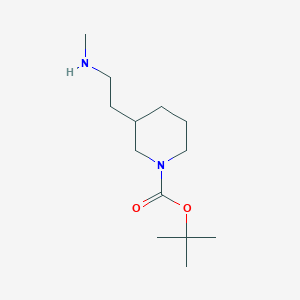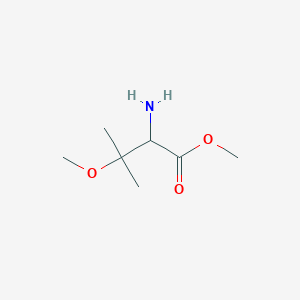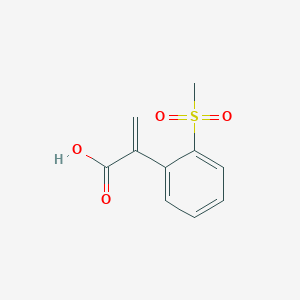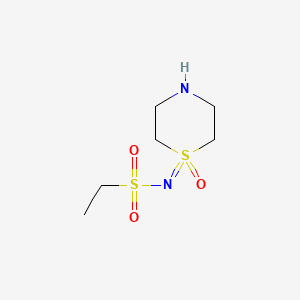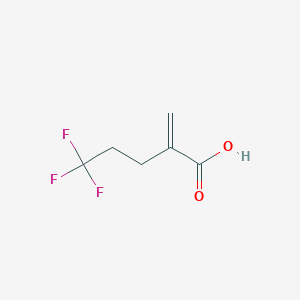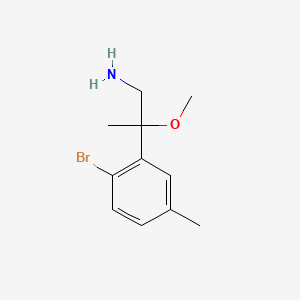
2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine is an organic compound that features a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, along with an amine group on a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine typically involves the bromination of 5-methylphenyl compounds followed by methoxylation and amination reactions. One common method starts with 2-bromo-5-methylphenol, which undergoes a series of reactions including methylation and amination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-5-methylphenyl)methanol: Shares a similar brominated phenyl structure but differs in the functional groups attached to the phenyl ring.
5-Bromo-2-methylphenol: Another brominated phenyl compound with a hydroxyl group instead of an amine group.
Uniqueness
2-(2-Bromo-5-methylphenyl)-2-methoxypropan-1-amine is unique due to its combination of bromine, methoxy, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
2-(2-bromo-5-methylphenyl)-2-methoxypropan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-8-4-5-10(12)9(6-8)11(2,7-13)14-3/h4-6H,7,13H2,1-3H3 |
Clave InChI |
SGFLLHLLISMJIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(C)(CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)
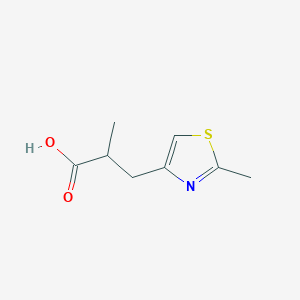
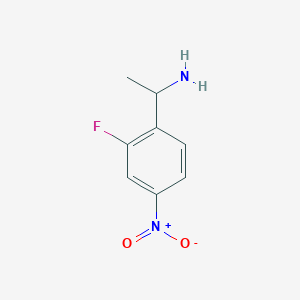
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
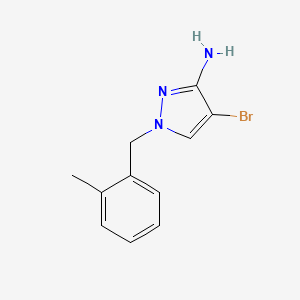
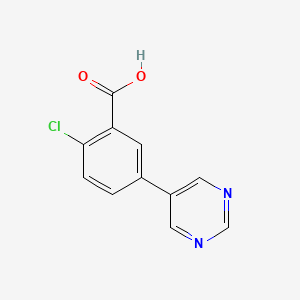
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
